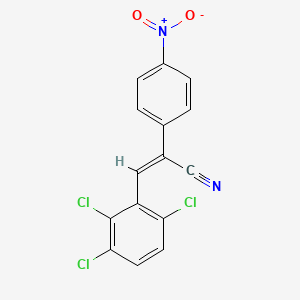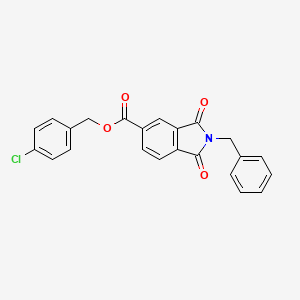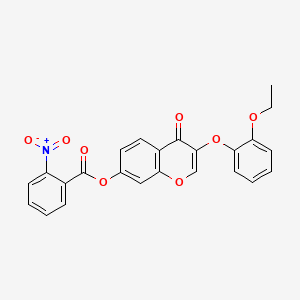![molecular formula C22H20N2O4 B3471454 2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate](/img/structure/B3471454.png)
2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate
Vue d'ensemble
Description
2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and chemical research. This particular compound is characterized by its dual carbamate groups attached to a phenyl ring, making it a unique and versatile molecule.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate typically involves the reaction of phenyl isocyanate with a phenolic compound under controlled conditions. The process can be summarized as follows:
Starting Materials: Phenyl isocyanate and a phenolic compound.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The temperature is maintained between 0°C to 25°C to ensure controlled reactivity.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Amines, thiols; conditionsmild temperatures, presence of a base.
Major Products
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted phenyl carbamates.
Applications De Recherche Scientifique
2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl carbamate
- Methyl phenyl carbamate
- N-phenyl carbamate
Uniqueness
2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate is unique due to its dual carbamate groups and the specific arrangement of these groups on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[2-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-23(17-11-5-3-6-12-17)21(25)27-19-15-9-10-16-20(19)28-22(26)24(2)18-13-7-4-8-14-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMGIFWVPDENFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2OC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B3471375.png)

![1,5-dimethyl-2-phenyl-4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3471388.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3471396.png)


![3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B3471413.png)
![ethyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3471421.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B3471430.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B3471435.png)
![ethyl 5-ethyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3471443.png)

![Ethyl 4-[(diphenylcarbamoyl)amino]benzoate](/img/structure/B3471462.png)
![2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE](/img/structure/B3471465.png)
